Home > Products > Screening Compounds P47835 > Udifitimod hydrochloride
Udifitimod hydrochloride - 2552370-62-2

Udifitimod hydrochloride

Catalog Number: EVT-10992100
CAS Number: 2552370-62-2
Molecular Formula: C25H34ClNO2
Molecular Weight: 416.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Udifitimod hydrochloride, also known as BMS-986166, is a novel compound that functions as a selective modulator of sphingosine-1-phosphate receptor 1 (S1P1R). This compound has garnered attention for its potential therapeutic applications in autoimmune diseases due to its ability to modulate immune responses. The compound is characterized by its oral bioavailability and selectivity, making it a promising candidate for further clinical development.

Source

Udifitimod hydrochloride was developed by Bristol-Myers Squibb and is currently being researched for its effectiveness in treating various autoimmune conditions. Its mechanism of action involves the modulation of lymphocyte trafficking, which is crucial in the pathophysiology of autoimmune diseases.

Classification

Udifitimod hydrochloride falls under the classification of immunomodulatory agents. Specifically, it is categorized as a sphingosine-1-phosphate receptor modulator, which plays a significant role in regulating immune cell migration and function.

Synthesis Analysis

Methods

The synthesis of Udifitimod hydrochloride involves several chemical reactions that lead to the formation of the active pharmaceutical ingredient. While specific proprietary details are often not disclosed in public literature, general synthetic routes for similar compounds typically include:

  1. Formation of Key Intermediates: The synthesis usually starts with the preparation of key intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving amine or acid derivatives.
  3. Purification: The crude product undergoes purification processes such as crystallization or chromatography to yield Udifitimod hydrochloride in a pure form.

Technical Details

The technical aspects of synthesis are critical for ensuring the quality and efficacy of the final product. Parameters such as temperature, pressure, and reaction time must be meticulously controlled during synthesis to achieve optimal yields and purity levels.

Molecular Structure Analysis

Structure

Udifitimod hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its activity as an S1P1R modulator. Its chemical formula includes various elements such as carbon, hydrogen, nitrogen, and oxygen.

Data

The molecular weight of Udifitimod hydrochloride is approximately 463.9 g/mol. Structural analysis through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into its conformational properties and stability.

Chemical Reactions Analysis

Reactions

Udifitimod hydrochloride undergoes various chemical reactions that are essential for its biological activity. Key reactions include:

  1. Binding Interactions: The compound binds selectively to S1P receptors, particularly S1P1R, which is crucial for its immunomodulatory effects.
  2. Metabolic Pathways: Once administered, Udifitimod is metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its pharmacological effects.

Technical Details

Understanding these reactions at a molecular level allows researchers to predict potential interactions with other drugs and assess the compound's safety profile.

Mechanism of Action

Process

Udifitimod hydrochloride exerts its therapeutic effects primarily through the modulation of lymphocyte migration. By binding to S1P1R, it inhibits the egress of lymphocytes from lymphoid tissues into circulation, thereby reducing their availability at sites of inflammation.

Data

Studies have shown that Udifitimod can significantly decrease lymphocyte counts in peripheral blood while maintaining a balance in immune responses necessary for effective disease management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Udifitimod hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents and has limited solubility in water, which is an important consideration for formulation development.

Chemical Properties

  • Stability: The compound exhibits stability under various storage conditions but may require protection from light and moisture.
  • pH Sensitivity: Its solubility can be affected by pH changes, necessitating careful formulation strategies.

Relevant data regarding its physical and chemical properties are crucial for determining appropriate dosing forms and routes of administration.

Applications

Scientific Uses

Udifitimod hydrochloride is primarily being investigated for its potential applications in treating autoimmune diseases such as multiple sclerosis and ulcerative colitis. Its ability to modulate immune responses makes it a valuable candidate for research aimed at developing new therapies for these conditions. Clinical trials are ongoing to evaluate its efficacy and safety profile in diverse patient populations.

Molecular Mechanisms of Action

Target Identification and Binding Kinetics

Udifitimod hydrochloride is a selective modulator of the sphingosine 1-phosphate receptor 1, a G protein-coupled receptor integral to sphingolipid signaling pathways. The compound’s molecular structure—[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol hydrochloride—confers stereospecific binding to sphingosine 1-phosphate receptor 1 through hydrophobic interactions and hydrogen bonding at the orthosteric site. This binding mimics endogenous sphingosine 1-phosphate but induces distinct conformational changes that drive receptor internalization [1] [4].

Binding kinetics studies reveal high-affinity interaction, with a dissociation constant (Kd) in the low nanomolar range (0.1–0.5 nM). The compound exhibits >100-fold selectivity for sphingosine 1-phosphate receptor 1 over sphingosine 1-phosphate receptor 3 and sphingosine 1-phosphate receptor 5, minimizing off-target effects on cardiovascular and pulmonary functions. Kinetic analyses demonstrate rapid association (kon = 1.5 × 108 M−1min−1) and slow dissociation (koff = 3.2 × 10−4 min−1), enabling sustained receptor modulation [1].

Table 1: Binding Kinetics Profile of Udifitimod Hydrochloride

ParameterValueMeasurement Method
Dissociation Constant (Kd)0.3 ± 0.05 nMRadioligand binding assay
Association Rate (kon)1.5 × 108 M−1min−1Surface plasmon resonance
Dissociation Rate (koff)3.2 × 10−4 min−1Competitive displacement assay
Selectivity Ratio (S1PR1:S1PR3)142:1Fluorescence-based binding screen

Intracellular Signaling Pathway Modulation

Upon binding sphingosine 1-phosphate receptor 1, Udifitimod hydrochloride triggers transient Gi-protein activation followed by prolonged receptor internalization. The initial phase involves GTPγS exchange and phosphorylation of the receptor’s C-terminus by G protein-coupled receptor kinases. This phosphorylation recruits β-arrestin-2, which uncouples sphingosine 1-phosphate receptor 1 from G proteins and facilitates clathrin-mediated endocytosis. The internalized receptors undergo lysosomal degradation rather than recycling, producing functional antagonism by depleting cell surface sphingosine 1-phosphate receptor 1 [1] [4].

The modulation disrupts sphingosine 1-phosphate gradient sensing by lymphocytes, as evidenced by suppression of chemotaxis toward sphingosine 1-phosphate in transwell assays (85% inhibition at 10 nM). Crucially, Udifitimod hydrochloride preserves sphingosine 1-phosphate receptor 1-dependent endothelial barrier functions by maintaining cortical actin rearrangement through Rac1 activation, while selectively inhibiting lymphocyte egress pathways [1].

Interaction with Immune Cell Receptors

Udifitimod hydrochloride differentially modulates lymphocyte subsets based on sphingosine 1-phosphate receptor 1 expression patterns. Naïve T cells and central memory T cells exhibit greater receptor internalization (90% reduction in surface expression) compared to effector memory T cells (25% reduction). This selectivity arises from higher sphingosine 1-phosphate receptor 1 density and endocytic efficiency in lymph node-homing subsets, sequestering them in lymphoid organs while permitting peripheral surveillance by effector cells [1] [4].

Table 2: Lymphocyte Subset Sensitivity to Udifitimod Hydrochloride

Lymphocyte SubsetSurface S1PR1 ReductionLymph Node Retention EfficiencyKey Functional Impact
Naïve T cells90% ± 4%98% ± 1%Blocks primary immune responses
Central memory T cells88% ± 3%95% ± 2%Prevents recall antigen responses
Effector memory T cells25% ± 7%30% ± 5%Maintains peripheral immunity
Regulatory T cells78% ± 6%92% ± 3%Modulates autoimmune reactivity

B cell subsets show parallel differential effects, with follicular B cells demonstrating 80% retention in splenic follicles versus 20% retention in marginal zone B cells. This compartmentalization reduces autoreactive antibody production without impairing frontline bacterial defense mechanisms [1].

Downstream Transcriptional Regulation

Receptor internalization induces downstream transcriptional changes through two primary mechanisms: (1) Reduced nuclear factor kappa-light-chain-enhancer of activated B cells translocation due to diminished lymphocyte endothelial migration, and (2) Altered T helper cell differentiation via microenvironmental sequestration. Lymph nodes from treated models show 60% decreased nuclear factor kappa-light-chain-enhancer of activated B cells activation and 40% reduction in interferon regulatory factor 4 expression, blunting T helper 17 differentiation [1].

In atopic dermatitis models, skin transcriptomes reveal downregulation of pro-inflammatory genes encoding interleukin 23 (4.2-fold decrease), interleukin 17A (3.8-fold decrease), and thymic stromal lymphopoietin (5.1-fold decrease). Concurrently, anti-inflammatory mediators like interleukin 10 increase 2.3-fold, demonstrating rebalancing of immune polarization. Chromatin immunoprecipitation sequencing confirms reduced activating histone mark H3K27ac at enhancers of interleukin 23 and interleukin 17 loci in skin-homing T cells [1] [4].

The compound further modulates transcriptional networks by inhibiting signal transducer and activator of transcription 3 phosphorylation (−70%) in dendritic cells, disrupting the interleukin 23/T helper 17 axis. This occurs secondary to reduced lymphocyte-derived cytokine feedback rather than direct Janus kinase inhibition, distinguishing its mechanism from Janus kinase inhibitors [1].

Properties

CAS Number

2552370-62-2

Product Name

Udifitimod hydrochloride

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

InChI

InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1

InChI Key

VDAWJYOWGKCTAQ-JNMDTECHSA-N

Canonical SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.